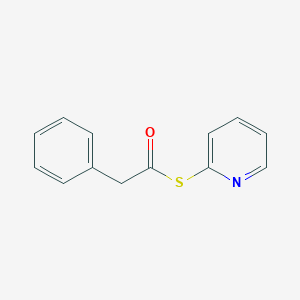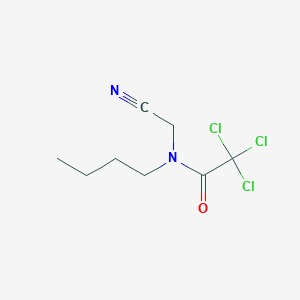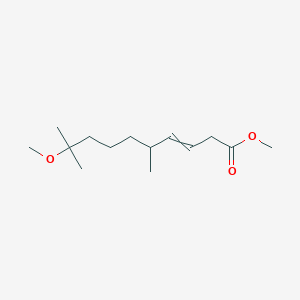
3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a chloro group, ethyl and methyl groups, two nitro groups, and a trifluoromethyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps, including nitration, halogenation, and alkylation reactions. A common synthetic route may involve the following steps:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of bioactive compounds for pharmaceutical research.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of dyes, pigments, and agrochemicals.
- Applied in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (nitro and trifluoromethyl) can influence the compound’s reactivity and binding affinity. The compound may exert its effects through the inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2-methylaniline: Similar structure but lacks the nitro and trifluoromethyl groups.
2-Chloro-4-(trifluoromethyl)aniline: Similar structure but lacks the nitro groups and alkyl substitutions.
Uniqueness:
- The combination of chloro, nitro, and trifluoromethyl groups in 3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline imparts unique chemical and physical properties.
- The presence of multiple electron-withdrawing groups enhances its reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
61213-05-6 |
|---|---|
Molekularformel |
C10H9ClF3N3O4 |
Molekulargewicht |
327.64 g/mol |
IUPAC-Name |
3-chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9ClF3N3O4/c1-3-15(2)8-6(16(18)19)4-5(10(12,13)14)7(11)9(8)17(20)21/h4H,3H2,1-2H3 |
InChI-Schlüssel |
RXMCWXJJGPUBMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)


![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)
![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)

![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![1-Iodobicyclo[3.2.1]octane](/img/structure/B14591499.png)
![3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14591506.png)
